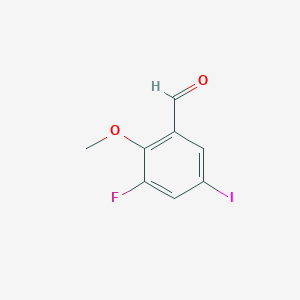
3-Fluoro-5-iodo-2-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-iodo-2-methoxybenzaldehyde is an organic compound with the molecular formula C8H6FIO2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 3-position, an iodine atom at the 5-position, and a methoxy group at the 2-position. This compound is used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-iodo-2-methoxybenzaldehyde typically involves the iodination of 3-fluoro-2-methoxybenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-iodo-2-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Copper(I) cyanide in dimethylformamide (DMF).
Major Products Formed
Oxidation: 3-Fluoro-5-iodo-2-methoxybenzoic acid.
Reduction: 3-Fluoro-5-iodo-2-methoxybenzyl alcohol.
Substitution: 3-Fluoro-5-cyano-2-methoxybenzaldehyde.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Fluoro-5-iodo-2-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to molecular targets, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxybenzaldehyde: Similar structure but lacks the iodine atom.
3-Fluoro-4-hydroxy-5-methoxybenzaldehyde: Contains a hydroxyl group instead of an iodine atom.
2-Fluoro-5-methoxybenzaldehyde: Similar structure but with different substitution pattern.
Uniqueness
3-Fluoro-5-iodo-2-methoxybenzaldehyde is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable in the synthesis of compounds with specific biological and industrial applications .
Properties
Molecular Formula |
C8H6FIO2 |
|---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
3-fluoro-5-iodo-2-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6FIO2/c1-12-8-5(4-11)2-6(10)3-7(8)9/h2-4H,1H3 |
InChI Key |
LNGQYPRYPQBNSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1F)I)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-Benzamidopropanoyl)pyrrolidin-2-yl]boronic acid](/img/structure/B14781072.png)
![5-[(2R)-2-Azetidinylmethoxy]-2-Fluoro-3-Pyridinamine](/img/structure/B14781075.png)
![(3R,3aS,4S,4aR,8aS,9aR)-4-((E)-2-(5-(3-fluorophenyl)pyridin-2-yl)vinyl)-3-methyldecahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14781084.png)
![rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14781091.png)

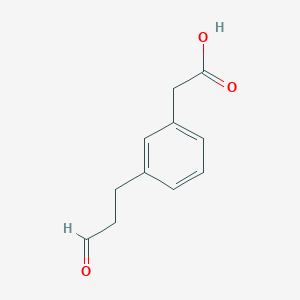

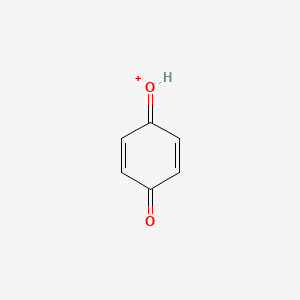

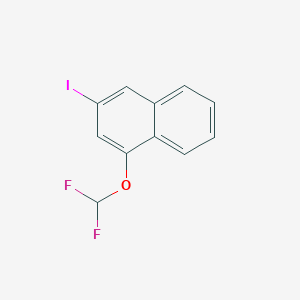
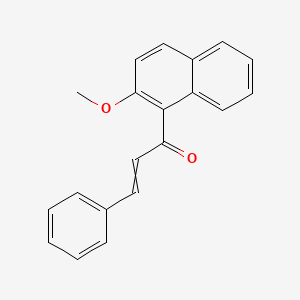
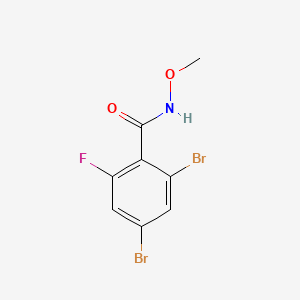
![2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14781135.png)
![4-[1-(4-Sulfamoylphenyl)-3-(trifluoromethyl)pyrazol-4-yl]benzoic acid](/img/structure/B14781140.png)
